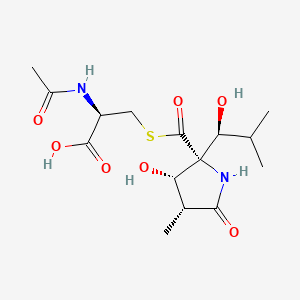
ラクタシスチン
概要
説明
ラクタシスチンは、ストレプトマイセス属の細菌によって自然に合成される有機化合物です。 1991年に、神経芽細胞腫細胞における神経突起形成の誘導因子として初めて同定されました 。 この化合物は、細胞内のタンパク質分解のほとんどを担うタンパク質複合体であるプロテアソームの選択的阻害剤としての役割で知られています 。
科学的研究の応用
ラクタシスチンは、幅広い科学研究に応用されています。
作用機序
ラクタシスチンは、プロテアソームを阻害することで効果を発揮します。 特に、プロテアソームの触媒サブユニットに結合し、アミノ末端のトレオニン残基を修飾します。 この阻害により、プロテアソームはユビキチン化されたタンパク質を分解できなくなり、これらのタンパク質が蓄積し、その後、細胞に影響を与えます 。 ラクタシスチンの変換生成物であるクラスト-ラクタシスチンβ-ラクトンも、この機序において重要な役割を果たします 。
生化学分析
Biochemical Properties
Lactacystin interacts with the proteasome, a protein complex responsible for the bulk of proteolysis in the cell, as well as proteolytic activation of certain protein substrates . This discovery helped to establish the proteasome as a mechanistically novel class of protease: an amino-terminal threonine protease .
Cellular Effects
Lactacystin has been found to inhibit cell-cycle progression and induce neurite outgrowth in vitro . It has also been shown to stimulate new possibilities in cancer control . In oligodendroglial cell primary cultures, lactacystin was found to produce withdrawal from the cell cycle and induce biochemical and morphological differentiation .
Molecular Mechanism
The molecular mechanism of lactacystin involves its interaction with the proteasome. The transformation product of lactacystin, clasto-lactacystin β-lactone, covalently modifies the amino-terminal threonine of specific catalytic subunits of the proteasome . This modification inhibits the proteasome’s ability to degrade proteins, leading to an accumulation of proteins within the cell .
Temporal Effects in Laboratory Settings
In a study using mouse primary cortical neurons and neuroblastoma SH-SY5Y cells, cells were incubated with lactacystin for 48 hours The effects of lactacystin on these cells were observed over this time period
Metabolic Pathways
Given its role as a proteasome inhibitor, it is likely that lactacystin interacts with enzymes involved in protein degradation .
準備方法
ラクタシスチンは、さまざまな経路で合成できます。 最初の全合成は、1992年にCoreyとReichardによって開発されました 。 合成経路には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。 工業的な生産方法は、ストレプトマイセス培養を用いた発酵プロセス、それに続く抽出と精製工程を伴うことがよくあります 。
化学反応の分析
ラクタシスチンは、いくつかのタイプの化学反応を起こします。
酸化: ラクタシスチンは酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応は、ラクタシスチン中の官能基を変性させることができます。
置換: ラクタシスチンは、特にアミド基とヒドロキシル基において、置換反応を起こすことができます。
これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤があります。 これらの反応から生成される主な生成物には、生物学的活性が変化したラクタシスチン誘導体があります 。
類似化合物との比較
ラクタシスチンは、その非ペプチド構造により、プロテアソーム阻害剤の中でユニークです。 類似の化合物には以下のようなものがあります。
ボルテゾミブ: 癌治療で使用されるペプチドボロネートプロテアソーム阻害剤。
カルフィルゾミブ: 異なる作用機序を持つ、別のペプチドベースのプロテアソーム阻害剤。
サリノスポラミドA: ラクタシスチンと同様の機序を持つ、海洋由来のプロテアソーム阻害剤.
ラクタシスチンのユニークさは、その微生物由来であることと、他のプロテアーゼに影響を与えることなくプロテアソームを選択的に阻害できることです .
特性
IUPAC Name |
(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAKHDKYAWHCG-RWTHQLGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897422 | |
| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133343-34-7 | |
| Record name | Lactacystin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133343-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lactacystin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















